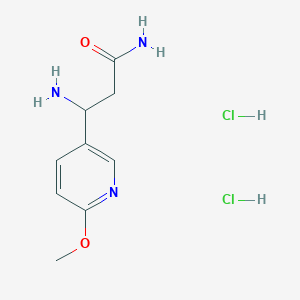
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, commonly known as BU-1, is a synthetic compound that belongs to the class of indole-based cannabinoids. BU-1 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. BU-1 has attracted significant attention as a potential therapeutic agent due to its ability to modulate the immune system without causing the psychoactive effects associated with the activation of the cannabinoid receptor type 1 (CB1) in the central nervous system.
Applications De Recherche Scientifique
Urea Biosensors and Environmental Monitoring
Urea biosensors have emerged as a significant tool in detecting and quantifying urea concentration across various fields, including healthcare and environmental monitoring. These biosensors utilize enzyme urease as a bioreceptor element, with advancements incorporating different nanoparticles and carbon materials to enhance sensitivity and longevity (S. Botewad et al., 2021). The development of such biosensors underscores the versatility of urea and its derivatives in contributing to environmental health and safety measures by monitoring urea levels in water bodies, which could prevent eutrophication.
Agricultural and Environmental Safety
In agriculture, urease and nitrification inhibitors, such as urea derivatives, play a crucial role in reducing nitrogen loss from fertilizers, thus improving efficiency and reducing environmental pollution. These inhibitors can significantly lower greenhouse gas emissions and ammonia volatilization, contributing to sustainable farming practices and environmental conservation (Aishwarya Ray et al., 2020). This application area highlights the importance of urea derivatives in enhancing agricultural productivity while mitigating adverse environmental impacts.
Drug Design and Medical Applications
In the medical field, urea derivatives have been explored for their potential in drug design, particularly as urease inhibitors for treating infections and other conditions. These compounds have been studied for their efficacy in inhibiting urease activity, which is crucial for the survival of certain pathogenic bacteria, thus offering a pathway for developing new antimicrobial agents (Paulina Kosikowska and Łukasz Berlicki, 2011). This area exemplifies the potential of urea derivatives in contributing to novel therapeutic strategies.
Energy Storage and Hydrogen Production
Urea has also been investigated as a potential hydrogen carrier for fuel cells, offering a sustainable and safe approach to energy storage and production. Its properties as a non-toxic, stable compound make it an attractive candidate for generating hydrogen, a clean energy source, thus highlighting the role of urea and its derivatives in addressing future energy needs (A. Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-4-7-15-10-12-16(13-11-15)21-20(24)22-18-14-23(2)19-9-6-5-8-17(18)19/h5-6,8-14H,3-4,7H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVDMHZYGVBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2420895.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2420896.png)
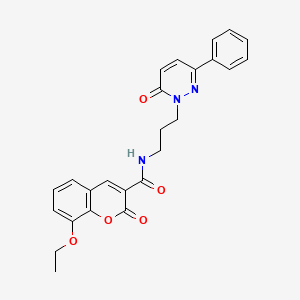

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2420899.png)
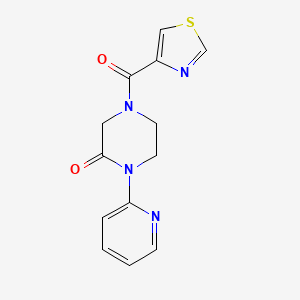
![3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B2420904.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2420906.png)
![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)
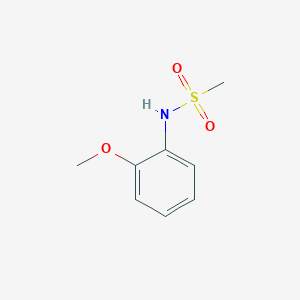
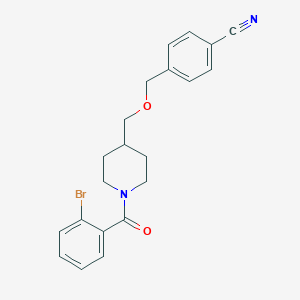
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2420914.png)
![N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2420915.png)
